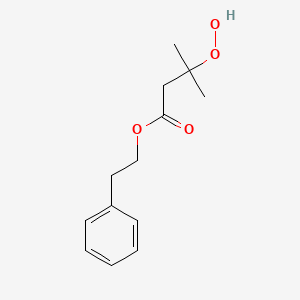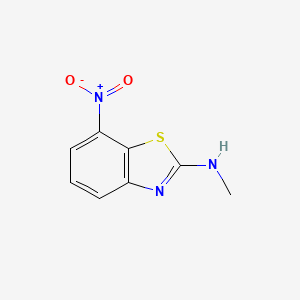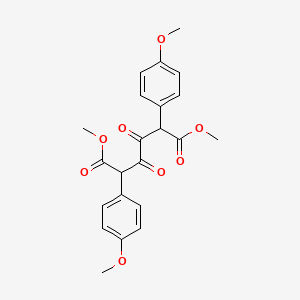
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal is a complex organic compound that belongs to the class of perimidines. Perimidines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by its unique structure, which includes diethyl and dimethyl substitutions, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzene derivatives with suitable methylating agents such as iodomethane. The reaction conditions often require the presence of a catalyst and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enone
- 3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-ol
Uniqueness
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal is unique due to its specific structural features, such as the presence of both diethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
827037-96-7 |
|---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(1,3-diethyl-2,2-dimethylperimidin-6-yl)prop-2-enal |
InChI |
InChI=1S/C20H24N2O/c1-5-21-17-11-7-10-16-15(9-8-14-23)12-13-18(19(16)17)22(6-2)20(21,3)4/h7-14H,5-6H2,1-4H3 |
InChI Key |
BVMBGSPUVZPIDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)C=CC=O)C=CC=C3N(C1(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)



![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
